![molecular formula C24H28O2Si B14314255 (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane CAS No. 109627-31-8](/img/structure/B14314255.png)
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups This particular compound features a silane core with a 4-methoxyphenyl group, two dimethyl groups, and a 3-(3-phenoxyphenyl)propyl group attached to the silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Hydrosilylation Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Nucleophilic substitution reactions can replace one or more of the organic groups attached to the silicon atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different organic groups.
Substitution: New organosilicon compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and coatings, where its properties enhance the performance of the final products.
Wirkmechanismus
The mechanism of action of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. The presence of the 4-methoxyphenyl and 3-(3-phenoxyphenyl)propyl groups enhances its reactivity and specificity towards certain biological targets. The compound can modulate signaling pathways by interacting with enzymes or receptors, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- (4-Methoxyphenyl)(dimethyl)[3-(4-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(2-phenoxyphenyl)propyl]silane
- (4-Methoxyphenyl)(dimethyl)[3-(3-methoxyphenyl)propyl]silane
Comparison:
- Structural Differences: The position of the phenoxy group on the phenyl ring can vary, leading to differences in reactivity and properties.
- Reactivity: The presence of different substituents can affect the compound’s reactivity towards nucleophiles and electrophiles.
- Applications: While similar compounds may have overlapping applications, the unique structure of (4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane makes it particularly suitable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
109627-31-8 |
|---|---|
Molekularformel |
C24H28O2Si |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
(4-methoxyphenyl)-dimethyl-[3-(3-phenoxyphenyl)propyl]silane |
InChI |
InChI=1S/C24H28O2Si/c1-25-21-14-16-24(17-15-21)27(2,3)18-8-10-20-9-7-13-23(19-20)26-22-11-5-4-6-12-22/h4-7,9,11-17,19H,8,10,18H2,1-3H3 |
InChI-Schlüssel |
QRTIBKBSMMKMRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)[Si](C)(C)CCCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


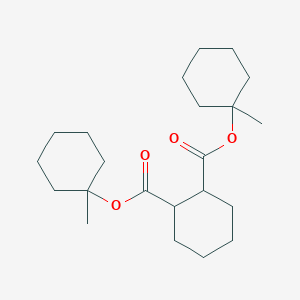
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
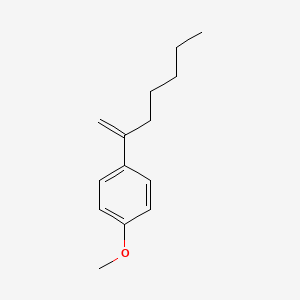
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
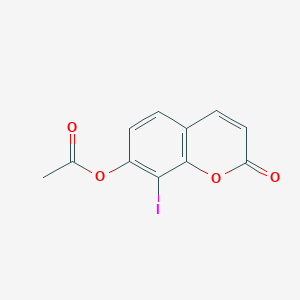
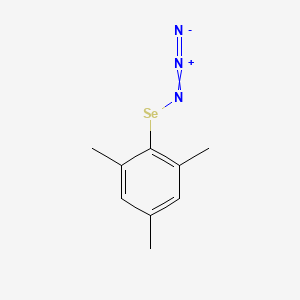
![4B,5,5a,6-tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B14314209.png)
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
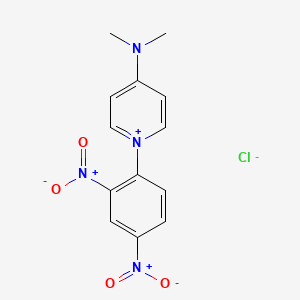

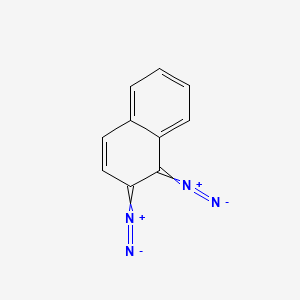
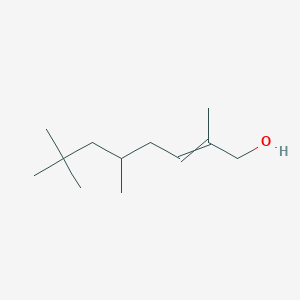
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
